3-((tert-Butoxycarbonyl)amino)butanoic acid molecular weight
3-((tert-Butoxycarbonyl)amino)butanoic acid molecular weight
An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)butanoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-((tert-Butoxycarbonyl)amino)butanoic acid, a pivotal building block for researchers, chemists, and drug development professionals. This document delves into its fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth exploration of its synthesis, characterization, and critical applications in modern medicinal chemistry. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this versatile molecule in peptide synthesis and the development of novel therapeutics.
Core Molecular Profile
3-((tert-Butoxycarbonyl)amino)butanoic acid, often referred to in literature as N-Boc-3-aminobutanoic acid or Boc-β-homoalanine, is a non-proteinogenic β-amino acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes it an indispensable reagent in multi-step organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[][] The Boc group provides stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for precise, stepwise construction of complex molecules.[][]
Physicochemical and Structural Data
The fundamental properties of 3-((tert-Butoxycarbonyl)amino)butanoic acid are summarized below. It is a chiral molecule and exists as two enantiomers, (S) and (R), as well as a racemic mixture. The specific enantiomer used is critical for stereospecific synthesis.
| Property | Value | Source(s) |
| Molecular Weight | 203.24 g/mol | [3][4][5] |
| Molecular Formula | C₉H₁₇NO₄ | [5] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C, sealed in dry conditions | [6] |
| Synonyms | N-Boc-3-aminobutanoic acid, Boc-DL-β-homoalanine | [3] |
| CAS Number (Racemic) | 52815-19-7 | [3] |
| CAS Number ((S)-enantiomer) | 158851-30-0 | |
| CAS Number ((R)-enantiomer) | 159991-23-8 | [5] |
Structural Representation
The core structure consists of a butanoic acid backbone with an amino group at the β-position (carbon 3), which is protected by a Boc group.
Caption: 2D structure of 3-((tert-Butoxycarbonyl)amino)butanoic acid.
Synthesis and Manufacturing
The synthesis of enantiomerically pure N-Boc-3-aminobutanoic acid is a multi-step process that hinges on the creation of the chiral 3-aminobutanoic acid core, followed by protection of the amino group. Chemoenzymatic methods are favored for producing the chiral amine with high enantiomeric excess, offering a greener alternative to traditional chemical resolutions.[7]
Chemoenzymatic Synthesis Workflow
A highly efficient and environmentally conscious approach involves an initial aza-Michael addition followed by an enzymatic resolution.[7] This strategy minimizes the use of hazardous reagents and reduces purification steps like column chromatography.
Caption: Chemoenzymatic synthesis and protection workflow.
Representative Experimental Protocol: Boc Protection
This protocol describes the final step of the synthesis: the protection of the amino acid.
Materials:
-
(S)-3-Aminobutanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane and Water
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve (S)-3-aminobutanoic acid in a 1:1 mixture of dioxane and water.
-
Adjust the pH of the solution to 9.0 by the dropwise addition of 1N NaOH while maintaining the temperature at 0-5°C using an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the solution, ensuring the pH is maintained at 9.0 by concurrent addition of 1N NaOH.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
Trustworthiness: This protocol is a standard procedure for Boc protection of amino acids. The self-validating steps include pH control, which ensures the nucleophilicity of the amine for reaction, and the final extraction of the acidic product into an organic solvent after acidification, which confirms the successful conversion.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized molecule. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR provide detailed information about the molecular structure.
-
¹H NMR: Protons on the tert-butyl group of the Boc protector typically appear as a prominent singlet around 1.4 ppm. The protons on the butanoic acid backbone will show characteristic multiplets, with chemical shifts and coupling constants confirming their relative positions.
-
¹³C NMR: The carbonyl carbons of the carboxylic acid and the Boc group will appear at the downfield end of the spectrum (~170-180 ppm and ~155 ppm, respectively). The quaternary carbon of the tert-butyl group is typically observed around 80 ppm.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. For analysis of the non-volatile amino acid, a derivatization step (e.g., silylation) is often required to create a volatile analog suitable for Gas Chromatography-Mass Spectrometry (GC-MS).[8] Electrospray Ionization (ESI-MS) can also be used for direct analysis.
-
Expected Mass: The calculated monoisotopic mass is 203.1158 Da.[3] In ESI-MS, the molecule is often observed as its protonated form [M+H]⁺ at m/z 204.1236 or as a sodium adduct [M+Na]⁺.
Applications in Drug Development and Peptide Synthesis
The unique structural properties of β-amino acids make them valuable components in medicinal chemistry. Incorporating 3-((tert-Butoxycarbonyl)amino)butanoic acid into peptide chains can induce novel secondary structures and confer resistance to enzymatic degradation.
Peptide Modification and Stability
Peptides composed of β-amino acids (β-peptides) are known to form stable helical and sheet-like structures, analogous to the α-helices and β-sheets of natural proteins. The extra methylene group in the backbone provides increased conformational flexibility while also protecting the peptide from degradation by peptidases, which are specific for α-amino acid linkages. This enhanced stability is a highly desirable trait for peptide-based therapeutics, leading to improved pharmacokinetic profiles.[9]
Key Intermediate in Pharmaceutical Synthesis
Enantiomerically pure forms of this compound are critical starting materials for synthesizing complex pharmaceutical agents.
-
Sitagliptin: The (R)-enantiomer of a closely related derivative, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, is a key intermediate in the synthesis of Sitagliptin, a widely used oral medication for type 2 diabetes.[10] The synthesis of this key intermediate often relies on asymmetric hydrogenation, a testament to the importance of stereocontrol in modern drug manufacturing.[10]
Caption: Application pathways in synthesis.
Conclusion
3-((tert-Butoxycarbonyl)amino)butanoic acid is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its precise molecular weight of 203.24 g/mol is foundational, but its true value lies in its structural utility. The Boc-protected β-amino acid scaffold provides a pathway to create novel peptides with enhanced stability and to construct complex, stereospecific active pharmaceutical ingredients. The continued development of efficient and green synthetic routes, such as those employing enzymatic resolution, ensures that this versatile building block will remain a cornerstone of research and development in medicinal chemistry for the foreseeable future.
References
-
Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. RSC Publishing. [Link]
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. University of Chemistry and Technology, Prague. [Link]
-
3-(((Tert-butoxy)carbonyl)amino)butanoic acid. PubChem. [Link]
-
3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. ResearchGate. [Link]
-
Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. MDPI. [Link]
- Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid.
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]
-
3-((TERT-BUTOXYCARBONYL)AMINO)BUTANOIC ACID, (+/-)-. precisionFDA. [Link]
-
Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. PMC - NIH. [Link]
-
Boc-beta-Ala-OH [3303-84-2]. Aapptec Peptides. [Link]
- Method for enzymatic preparation of r-3-aminobutyric acid.
-
(R)-3-((tert-butoxycarbonyl)amino)butanoic acid. PubChem. [Link]
Sources
- 3. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 3666467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 52815-19-7|3-((tert-Butoxycarbonyl)amino)butanoic acid|BLD Pharm [bldpharm.com]
- 7. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
